molecular formula C22H20N2O3S B5004307 5-acetyl-4-(furan-2-yl)-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile

5-acetyl-4-(furan-2-yl)-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B5004307
M. Wt: 392.5 g/mol
InChI Key: LHUIZUDXTZMSSR-UHFFFAOYSA-N
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Description

5-acetyl-4-(furan-2-yl)-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a furan ring, a dihydropyridine ring, and various functional groups such as acetyl, methyl, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-4-(furan-2-yl)-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step reactions. One common synthetic route includes the Hantzsch reaction, which is a well-known method for synthesizing dihydropyridine derivatives. The reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-4-(furan-2-yl)-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The functional groups in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives.

Scientific Research Applications

5-acetyl-4-(furan-2-yl)-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-acetyl-4-(furan-2-yl)-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as calcium channels. The compound can bind to these channels and inhibit the influx of calcium ions, thereby reducing muscle contraction and lowering blood pressure . This mechanism is similar to that of other dihydropyridine derivatives used as calcium channel blockers.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker used to treat hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Felodipine: A dihydropyridine derivative with similar pharmacological properties.

Uniqueness

5-acetyl-4-(furan-2-yl)-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups and structural features. The presence of the furan ring and the sulfanyl group distinguishes it from other dihydropyridine derivatives, potentially leading to different pharmacological and chemical properties.

Properties

IUPAC Name

5-acetyl-4-(furan-2-yl)-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-13-6-8-16(9-7-13)18(26)12-28-22-17(11-23)21(19-5-4-10-27-19)20(15(3)25)14(2)24-22/h4-10,21,24H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUIZUDXTZMSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=C(C(C(=C(N2)C)C(=O)C)C3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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